molecular formula C14H12BNO6 B1271527 3-Benzyloxycarbonyl-5-nitrophenylboronic acid CAS No. 380430-62-6

3-Benzyloxycarbonyl-5-nitrophenylboronic acid

Cat. No. B1271527
M. Wt: 301.06 g/mol
InChI Key: YDPDKQXYZBUILB-UHFFFAOYSA-N
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Description

3-Benzyloxycarbonyl-5-nitrophenylboronic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the chemical behavior and potential applications of similar compounds. For instance, 3,5-Bis(pentafluorosulfanyl)phenylboronic acid, a related compound, has been shown to be an effective organocatalyst for Conia-ene carbocyclization reactions . This suggests that 3-Benzyloxycarbonyl-5-nitrophenylboronic acid could potentially serve as a catalyst in similar chemical reactions due to the presence of the phenylboronic acid moiety.

Synthesis Analysis

The synthesis of related compounds involves the substitution of functional groups on aromatic rings, as seen in the nitration of benzo[b]thiophen derivatives . These reactions can be sensitive to reaction conditions, which influence the position and extent of substitution. The synthesis of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid would likely involve similar nitration steps, possibly followed by the introduction of the benzyloxycarbonyl group and the boronic acid moiety through subsequent reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . These structures reveal the spatial arrangement of functional groups and their conformations, which can be in syn or anti orientations. The molecular structure of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid would similarly be influenced by the steric and electronic effects of its substituents, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions of phenylboronic acids and their derivatives are diverse. For example, the bis(pentafluorosulfanyl)phenylboronic acid derivative has been used as an organocatalyst , while the benzo[b]thiophen derivatives undergo nitration reactions . The presence of the nitro group and the benzyloxycarbonyl group in 3-Benzyloxycarbonyl-5-nitrophenylboronic acid would influence its reactivity, possibly making it suitable for use in catalysis or as an intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds with various substituents can be quite distinct. For instance, the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been studied, revealing their potential in light harvesting and luminescence . Although 3-Benzyloxycarbonyl-5-nitrophenylboronic acid is not a lanthanide complex, its physical properties such as solubility, melting point, and stability would be affected by its functional groups, and its chemical properties would be influenced by the electron-withdrawing or donating nature of these groups.

Scientific Research Applications

1. Organocatalysis in Carbocyclization

3,5-Bis(pentafluorosulfanyl)phenylboronic acid, a related compound to 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, has been shown to act as an efficient organocatalyst in Conia-ene carbocyclization of 1,3-dicarbonyl compounds containing terminal alkynes, offering a potential model for the catalytic capabilities of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid in similar reactions (Yang et al., 2012).

2. Use in Targeted Drug Delivery

Phenylboronic acid-functionalized polymers, closely related to 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, have demonstrated potential in targeted drug delivery systems, particularly for cancer cells (Zhang et al., 2013).

3. Role in Liquid Crystalline Properties

Research on novel mesogenic benzoic acids, including derivatives similar to 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, has provided insights into their applications in understanding liquid crystalline behavior at high temperatures (Weissflog et al., 1996).

4. Applications in Peptide Synthesis

Benzyloxycarbonyl peptide esters, related to 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, have been used in the synthesis of higher peptide active esters, highlighting their role in the advancement of peptide synthesis methods (Stewart, 1965).

5. Photoprotective Groups in Organic Synthesis

Compounds like 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, with light-sensitive protecting groups, have shown significant utility in the synthesis of organic compounds, especially in polyfunctional molecules synthesis (Pillai, 1980).

6. Catalysis in Organic Syntheses

In the field of catalysis, similar boronic acids have been utilized for reactions like the annulation of cyanophenylboronic acid with alkynes and strained alkenes, suggesting possible applications for 3-Benzyloxycarbonyl-5-nitrophenylboronic acid in similar catalytic processes (Miura & Murakami, 2005).

7. Potential in Food Technology

Boronic acids, including compounds similar to 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, have shown potential in the specific reduction of fructose in food matrices, indicating their utility in food technology (Pietsch & Richter, 2016).

Safety And Hazards

3-Benzyloxycarbonyl-5-nitrophenylboronic acid is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(3-nitro-5-phenylmethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO6/c17-14(22-9-10-4-2-1-3-5-10)11-6-12(15(18)19)8-13(7-11)16(20)21/h1-8,18-19H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPDKQXYZBUILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378305
Record name {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxycarbonyl-5-nitrophenylboronic acid

CAS RN

380430-62-6
Record name {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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